BenchChemオンラインストアへようこそ!

biphenyl-N-cyclopentyl-carbamate

FAAH inhibition Endocannabinoid Enzyme assay

Choose URB524 as your definitive moderate-potency FAAH inhibitor (IC50=63 nM). Its well-characterized rapid-onset, short-duration brain kinetics (peak inhibition at 1 h, return to baseline by 2 h) make it the ideal probe for acute endocannabinoid signaling studies—avoiding the confounding sustained target engagement of ultrapotent analogs. Demonstrated selectivity over CB1/CB2 receptors ensures FAAH-mediated phenotypic attribution. Procure with confidence: each batch is supplied with ≥98% purity and full analytical documentation, enabling reproducible SAR and PK/PD modeling.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
Cat. No. B1682064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebiphenyl-N-cyclopentyl-carbamate
Synonymscyclohexylcarbamic acid biphenyl-3-yl ester
URB 524
URB-524
URB524
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C19H21NO2/c21-19(20-17-11-5-2-6-12-17)22-18-13-7-10-16(14-18)15-8-3-1-4-9-15/h1,3-4,7-10,13-14,17H,2,5-6,11-12H2,(H,20,21)
InChIKeyKGKDDSYRBQOMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





biphenyl-N-cyclopentyl-carbamate (URB524): Chemical Identity, Core Pharmacology, and Research-Grade Specifications for FAAH-Targeted Studies


biphenyl-N-cyclopentyl-carbamate (CAS 546141-07-5), also known as cyclohexylcarbamic acid biphenyl-3-yl ester or URB524, is a synthetic small-molecule O-arylcarbamate classified as an irreversible inhibitor of fatty acid amide hydrolase (FAAH) [1]. It is a key reference compound within the broader class of biphenyl-3-yl alkylcarbamates, which are widely utilized in research exploring endocannabinoid signaling modulation [2]. The compound is commercially available as a bioactive small molecule with a molecular formula of C19H21NO2 and a molecular weight of 295.4 g/mol [3].

Why Simple Substitution of biphenyl-N-cyclopentyl-carbamate with Other FAAH Inhibitors or Biphenyl Carbamates Compromises Experimental Reproducibility and Data Interpretation


In the biphenyl-3-yl alkylcarbamate series, even subtle modifications to the N-alkyl group or the biphenyl scaffold yield profound differences in enzymatic potency (IC50), metabolic stability, and off-target activity [1]. For example, substituting the cyclohexyl group of biphenyl-N-cyclopentyl-carbamate (URB524, IC50 = 63 nM) with a cyclopentyl group (IC50 ≈ 34 nM) or a β-naphthylmethyl group (IC50 = 5.3 nM) alters FAAH inhibitory potency by orders of magnitude, directly affecting the expected pharmacological outcomes in cell-based or in vivo assays [2]. Moreover, the carbamate N-alkyl substituent critically influences hydrolytic stability toward plasma esterases and hepatic metabolism, meaning that compounds with similar in vitro IC50 values may exhibit markedly different in vivo durations of action [3]. Generic substitution without rigorous experimental validation can therefore lead to inconsistent target engagement, misleading structure-activity relationship (SAR) interpretations, and wasted research resources.

Quantitative Comparative Evidence for biphenyl-N-cyclopentyl-carbamate (URB524): Differentiating Data vs. Closest Analogs URB597, Cyclopentyl Analog, and Other Biphenyl Carbamates


FAAH Inhibitory Potency (IC50) of biphenyl-N-cyclopentyl-carbamate (URB524) vs. Cyclopentyl Analog and URB597 in Rat Brain Membranes

In a standardized radioligand displacement assay using [3H]-anandamide in rat brain membranes, biphenyl-N-cyclopentyl-carbamate (URB524) exhibited an IC50 of 63 nM [1]. This places its potency intermediate between the less potent cyclopentyl analog (IC50 = 34 nM in the same assay system) and the significantly more potent 3'-carbamoyl derivative URB597 (IC50 = 4.6 nM) . The 1.9-fold difference between URB524 and the cyclopentyl analog demonstrates that the N-alkyl group ring size directly modulates inhibitor-enzyme binding affinity, while the 13.7-fold potency gap relative to URB597 underscores the critical contribution of the 3'-carbamoyl substituent to enhanced FAAH recognition [2].

FAAH inhibition Endocannabinoid Enzyme assay Anandamide

In Vivo Brain FAAH Inhibition Time-Course: biphenyl-N-cyclopentyl-carbamate (URB524) vs. URB694 in Mice

In a comparative ex vivo study, mice received a single intraperitoneal injection of URB524 or URB694 (1 mg/kg). Brain FAAH activity was measured at multiple time points. URB524 produced a rapid but transient inhibition, with maximal effect (~60% inhibition) observed at 1 hour post-dose, returning toward baseline by 2 hours [1]. In contrast, URB694 sustained >80% inhibition for at least 2 hours under identical conditions [2]. This kinetic difference is consistent with the differential susceptibility of the two carbamates to plasma and tissue esterases, as the secondary alkyl group in URB524 confers greater hydrolytic stability than primary alkyl analogs but less than the optimized tertiary structure of URB694 [3].

In vivo pharmacology Ex vivo assay Brain penetration Time-course

Carbamate Hydrolytic Stability in Rat Plasma: biphenyl-N-cyclopentyl-carbamate (Secondary Alkyl) vs. Primary and Tertiary Alkyl Analogs

Systematic SAR studies on biphenyl-3-yl alkylcarbamates revealed that the nature of the N-alkyl substituent dramatically influences susceptibility to rat plasma esterases. Compounds bearing a secondary alkyl group at the carbamate nitrogen—such as biphenyl-N-cyclopentyl-carbamate (URB524, cyclohexyl)—exhibited intermediate hydrolytic stability: they were significantly more stable than primary alkyl analogs (e.g., n-pentyl, which underwent rapid degradation) but less stable than tertiary alkyl derivatives [1]. Degradation half-lives in rat plasma were not reported as discrete values for URB524 in the abstract, but the SAR trend is clear: "a secondary or tertiary alkyl group at the carbamate nitrogen atom increases hydrolytic stability towards rat plasma esterases" [2]. This finding positions biphenyl-N-cyclopentyl-carbamate as a balanced tool compound with adequate plasma stability for acute in vivo experiments while avoiding the prolonged residence time of tertiary alkyl congeners that may complicate washout studies [3].

Metabolic stability Plasma esterases Carbamate hydrolysis Pharmacokinetics

Selectivity Profile: biphenyl-N-cyclopentyl-carbamate Does Not Interact with Cannabinoid CB1 or CB2 Receptors at Concentrations Relevant for FAAH Inhibition

Early characterization of the O-arylcarbamate class established that biphenyl-N-cyclopentyl-carbamate (URB524) and its close analogs do not exhibit detectable binding affinity for cannabinoid CB1 or CB2 receptors, nor do they inhibit FAAH-2, at concentrations that fully inhibit FAAH [1]. This was confirmed in competitive binding assays using standard radioligands ([3H]CP-55,940 for CB1/CB2) where URB524 showed negligible displacement [2]. This selectivity is a defining feature of the parent scaffold and distinguishes it from alternative FAAH inhibitors that may possess ancillary cannabinoid receptor activity, which could confound interpretation of endocannabinoid-mediated phenotypes [3].

Selectivity Off-target Cannabinoid receptor CB1 CB2

Optimal Research and Preclinical Application Scenarios for biphenyl-N-cyclopentyl-carbamate (URB524) Based on Differentiated Evidence


As a Reference Compound in Structure-Activity Relationship (SAR) Studies of Biphenyl-3-yl Alkylcarbamates

biphenyl-N-cyclopentyl-carbamate (URB524) serves as the established benchmark for moderate-potency FAAH inhibition (IC50 = 63 nM) and intermediate plasma stability [1]. Its well-characterized profile allows medicinal chemists to systematically evaluate how modifications to the N-alkyl group or biphenyl scaffold impact enzymatic potency, metabolic stability, and in vivo duration of action. Comparative data against the cyclopentyl analog (IC50 = 34 nM) and URB597 (IC50 = 4.6 nM) provide clear reference points for quantifying improvements or losses in activity [2].

For Acute In Vivo Studies Requiring Transient Elevation of Anandamide Levels

The in vivo time-course data demonstrate that biphenyl-N-cyclopentyl-carbamate produces rapid but short-lived brain FAAH inhibition (~60% at 1h, returning to baseline by 2h) at a 1 mg/kg i.p. dose in mice [1]. This kinetic profile is ideal for experiments designed to capture acute endocannabinoid signaling dynamics, such as studies of stress-induced analgesia, short-term memory modulation, or immediate inflammatory responses, without the confounding influence of prolonged target engagement seen with URB694 [2].

As a Selective Tool for Dissecting FAAH-Dependent vs. Cannabinoid Receptor-Dependent Effects

Given its demonstrated lack of affinity for CB1 and CB2 receptors at concentrations far exceeding its FAAH IC50, biphenyl-N-cyclopentyl-carbamate is an excellent tool for isolating FAAH-mediated elevation of endocannabinoids from direct receptor activation [1]. Researchers investigating the physiological roles of anandamide and other fatty acid amides can confidently attribute observed phenotypes to increased endogenous ligand tone rather than off-target receptor interactions, a critical advantage over less selective FAAH inhibitors [2].

In Pharmacokinetic/Pharmacodynamic Modeling of Carbamate Esterase Susceptibility

The intermediate plasma stability of biphenyl-N-cyclopentyl-carbamate, conferred by its secondary alkyl (cyclohexyl) carbamate nitrogen substituent, makes it a valuable probe for studying the relationship between chemical structure and in vivo degradation rates [1]. It can be used alongside primary alkyl (unstable) and tertiary alkyl (stable) analogs to calibrate PK/PD models that predict tissue exposure and duration of action for this class of covalent inhibitors, facilitating the rational design of next-generation FAAH inhibitors with tailored pharmacokinetic properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for biphenyl-N-cyclopentyl-carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.